2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the thiadiazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring or the thiadiazole moiety .
Scientific Research Applications
2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets
Biological Studies: It is used in research to understand its mechanism of action and its effects on different biological pathways
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fused ring system.
1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring but lack the quinazoline moiety.
Uniqueness
2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is unique due to its fused thiadiazole-quinazoline structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
InChI |
InChI=1S/C18H14N4O2S/c1-10-3-6-13(7-4-10)19-16(23)12-5-8-14-15(9-12)20-18-22(17(14)24)21-11(2)25-18/h3-9H,1-2H3,(H,19,23) |
InChI Key |
DPTQDQANYHQESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)C |
Origin of Product |
United States |
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